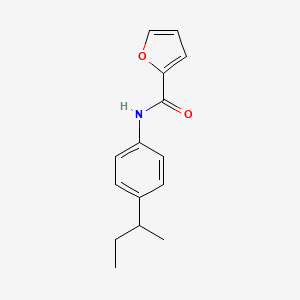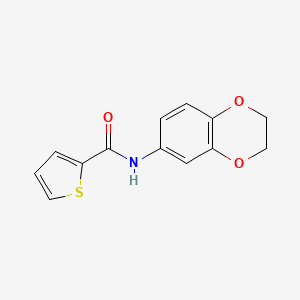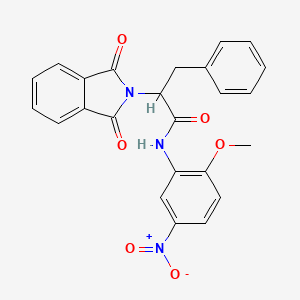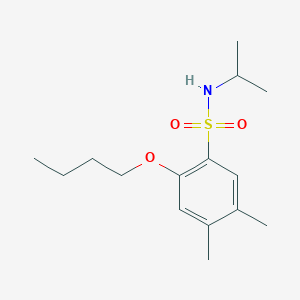
N-(4-sec-butylphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-sec-butylphenyl)-2-furamide, also known as NBPF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NBPF belongs to the class of compounds known as amides and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of N-(4-sec-butylphenyl)-2-furamide involves its binding to the TRPV1 receptor. N-(4-sec-butylphenyl)-2-furamide has been shown to bind to a specific site on the TRPV1 receptor and modulate its activity. This modulation can lead to a decrease in pain and temperature sensation.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-2-furamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(4-sec-butylphenyl)-2-furamide can inhibit the activity of the TRPV1 receptor. In vivo studies have shown that N-(4-sec-butylphenyl)-2-furamide can reduce pain and temperature sensation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-sec-butylphenyl)-2-furamide in lab experiments is its selective binding to the TRPV1 receptor. This selectivity allows for more precise modulation of the receptor's activity. However, one of the limitations of using N-(4-sec-butylphenyl)-2-furamide is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-sec-butylphenyl)-2-furamide. One area of research could focus on the development of more efficient synthesis methods for N-(4-sec-butylphenyl)-2-furamide. Another area of research could focus on the identification of other potential targets for N-(4-sec-butylphenyl)-2-furamide beyond the TRPV1 receptor. Additionally, further studies could be conducted to investigate the potential therapeutic applications of N-(4-sec-butylphenyl)-2-furamide in the treatment of pain and other conditions.
Conclusion:
In conclusion, N-(4-sec-butylphenyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. The synthesis of N-(4-sec-butylphenyl)-2-furamide involves a multi-step process, and it has several potential applications in scientific research. N-(4-sec-butylphenyl)-2-furamide modulates the activity of the TRPV1 receptor, leading to a decrease in pain and temperature sensation. Although there are some limitations to using N-(4-sec-butylphenyl)-2-furamide in lab experiments, there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of N-(4-sec-butylphenyl)-2-furamide involves a multi-step process that begins with the reaction of 4-sec-butylphenol with thionyl chloride to form 4-sec-butylphenyl chloride. The intermediate product is then reacted with furfurylamine to yield N-(4-sec-butylphenyl)-2-furamide. The chemical structure of N-(4-sec-butylphenyl)-2-furamide is shown below:
Applications De Recherche Scientifique
N-(4-sec-butylphenyl)-2-furamide has been found to have several potential applications in scientific research. One of the primary uses of N-(4-sec-butylphenyl)-2-furamide is as a ligand for the TRPV1 receptor. The TRPV1 receptor is a member of the transient receptor potential (TRP) family of ion channels and is involved in the regulation of pain and temperature sensation. N-(4-sec-butylphenyl)-2-furamide has been shown to selectively bind to the TRPV1 receptor and modulate its activity.
Propriétés
IUPAC Name |
N-(4-butan-2-ylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-11(2)12-6-8-13(9-7-12)16-15(17)14-5-4-10-18-14/h4-11H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZCULVCKWTPTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642876 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-Sec-butylphenyl)-2-furamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,12-di-1-naphthyl-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5140094.png)

![2,2'-[[5-(acetyloxy)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid](/img/structure/B5140104.png)

![N-[2-(allyloxy)benzyl]-3-methylaniline](/img/structure/B5140129.png)
![N-{[1-(2-ethoxybenzyl)-3-piperidinyl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B5140135.png)
![2-({5-[(4-methylphenyl)thio]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5140137.png)

![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B5140151.png)


![2-benzyl-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5140162.png)
![3-(1,3-benzodioxol-5-yl)-5-[3-(methylthio)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5140169.png)
![7-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5140191.png)